molecular formula C21H18N2O3 B3038914 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate CAS No. 931213-15-9

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate

Cat. No.: B3038914
CAS No.: 931213-15-9
M. Wt: 346.4 g/mol
InChI Key: MISACJXXKAKKAW-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate, more commonly known as DPAOB, is an organic compound that has been widely studied in the scientific research community due to its unique properties and potential applications. This compound is a derivative of 4-aminobenzoic acid, which is an important building block in many biochemical pathways. Due to its versatility and wide range of potential applications, DPAOB has become a popular choice for use in laboratory experiments and scientific research.

Scientific Research Applications

Chemical Synthesis and Compound Development

  • The coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, involving compounds similar to 2-(diphenylamino)-2-oxoethyl 4-aminobenzoate, has been demonstrated. This process creates derivatives that exhibit solid-state fluorescence, highlighting its potential in developing new fluorescent materials (Shimizu et al., 2009).
  • This compound analogs have been synthesized and utilized in the creation of novel organic phosphorus compounds, showcasing the compound's role in expanding the diversity of organic phosphorus chemistry (Mansouri et al., 2010).

Application in Coordination Chemistry and Polymer Science

  • The compound and its derivatives have been explored for their role in forming coordination polymers with lanthanides, indicating potential applications in materials science and luminescent materials (Ramya et al., 2012).
  • It has been used in the synthesis of organotin(IV) carboxylates, contributing to studies on chemical reactivity and antioxidant activities (Sari et al., 2020).

Advanced Material Research

  • Research on the molecular structure and properties of similar compounds, like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, sheds light on their potential applications in material science, particularly in developing materials with unique optical properties (Chidan Kumar et al., 2014).
  • Studies on fluorescence enhancement in related structures suggest applications in developing materials with improved photophysical properties (Yang et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 4-aminobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

PABA and its derivatives have shown potential in various biological activities, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and to better understand the specific mechanism of action revealed by these compounds .

Mechanism of Action

Target of Action

It is known that para-aminobenzoic acid (paba) compounds, which this molecule is a derivative of, have been observed to have anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests a wide range of potential targets, including various enzymes, receptors, and cellular structures involved in these processes.

Mode of Action

Paba-based therapeutic chemicals are known to interact with molecular targets in biological processes The compound likely interacts with its targets, leading to changes in cellular function or structure

Biochemical Pathways

Paba and its derivatives are known to be involved in various biochemical transformations . Given the wide range of potential therapeutic applications of PABA compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .

Pharmacokinetics

It is known that paba and its derivatives are used in the chemical industry as starting materials for the preparation of folate, a crucial vitamin required for dna synthesis and replication This suggests that these compounds may be well-absorbed and distributed in the body

Result of Action

Given the potential therapeutic applications of paba compounds, it is likely that the compound’s action results in various effects at the molecular and cellular level, such as inhibition of cell proliferation in cancer, reduction of inflammation, or prevention of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate. For instance, UV radiation can induce transformation pathways in PABA compounds . Additionally, the presence of other substances, such as humic acid, can inhibit the removal of PABA compounds from the environment

Properties

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-17-13-11-16(12-14-17)21(25)26-15-20(24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISACJXXKAKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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